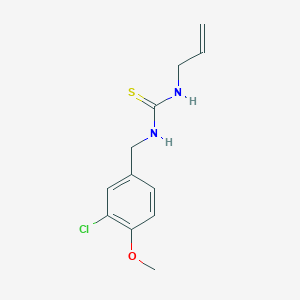
N-allyl-N'-(3-chloro-4-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea” is a chemical compound with the molecular formula C12H15ClN2OS and a molecular weight of 270.78 . It is also known by other synonyms such as “1-[(3-chloro-4-methoxyphenyl)methyl]-3-(prop-2-en-1-yl)thiourea” and "1-Allyl-3-(3-chloro-4-methoxybenzyl)thiourea" .
Physical And Chemical Properties Analysis
“N-allyl-N’-(3-chloro-4-methoxybenzyl)thiourea” has a predicted boiling point of 380.4±52.0 °C and a predicted density of 1.201±0.06 g/cm3 . Its pKa value is predicted to be 13.51±0.70 .Scientific Research Applications
Synthesis and Characterization of Complexes
Dioxidomolybdenum(VI) complexes of thiourea derivatives have been synthesized and characterized, demonstrating the role of thiourea-based ligands in the development of coordination compounds. These complexes are studied for their structural properties and theoretical insights, indicating potential applications in catalysis and material science (Takjoo et al., 2016).
Corrosion Inhibition
Thiourea derivatives have been evaluated for their effectiveness in inhibiting corrosion, particularly in protecting metals such as nickel and copper from corrosion processes. These studies highlight the potential use of thiourea compounds in industrial applications to extend the life of metal components by preventing corrosion (Al-Gorair et al., 2021); (Desai & Rana, 1973).
Antimicrobial and Enzyme Inhibition
Novel thiourea derivatives have been synthesized and tested for their activity against various bacterial and fungal strains. These compounds have shown potential as inhibitors of bacterial acetyl-CoA carboxylase, suggesting their use in developing new antimicrobial agents (Vikram et al., 2021).
Mechanism of Action
Target of Action
This compound is a derivative of thiourea, which is known to have various biological activities
Mode of Action
It’s known that thiourea derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiourea derivatives are known to interact with multiple biochemical pathways
Result of Action
As a thiourea derivative, it may have various biological activities
properties
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-3-6-14-12(17)15-8-9-4-5-11(16-2)10(13)7-9/h3-5,7H,1,6,8H2,2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMWWEMIXPTTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

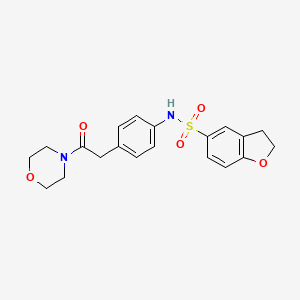

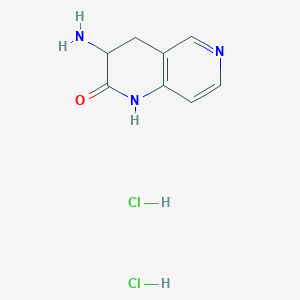
![1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2865208.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2865209.png)
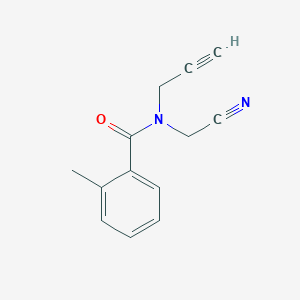
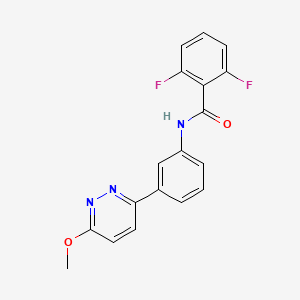

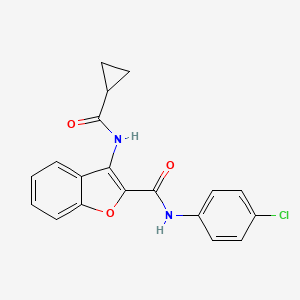
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)
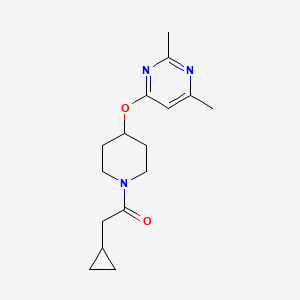
![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)
![N-[(3S,4R)-1-(2-Chloroacetyl)-4-phenylpyrrolidin-3-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2865226.png)
![2-(isoquinolin-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2865227.png)